3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one
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Overview
Description
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzopyran derivatives, which are characterized by a fused benzene and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one typically involves the chlorination of a suitable precursor compound. One common method involves the reaction of 7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination at the 3, 6, and 8 positions of the benzopyran ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient handling of chlorine gas. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The trichloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, low temperature.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Oxidation: Formation of 3,6,8-trichloro-7-methoxy-4-(formyl)-2H-1-benzopyran-2-one.
Reduction: Formation of 3,6,8-trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one.
Scientific Research Applications
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one involves its interaction with molecular targets in biological systems. The compound’s multiple chlorine atoms and methoxy group contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
3,6,8-Trichloro-7-methoxy-4-methyl-2H-1-benzopyran-2-one: Similar structure but with a methyl group instead of a trichloromethyl group.
3,6,8-Trichloro-7-methoxy-4-(dichloromethyl)-2H-1-benzopyran-2-one: Similar structure but with a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
3,6,8-Trichloro-7-methoxy-4-(trichloromethyl)-2H-1-benzopyran-2-one is unique due to its specific combination of chlorine and methoxy substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
62557-44-2 |
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Molecular Formula |
C11H4Cl6O3 |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
3,6,8-trichloro-7-methoxy-4-(trichloromethyl)chromen-2-one |
InChI |
InChI=1S/C11H4Cl6O3/c1-19-9-4(12)2-3-5(11(15,16)17)6(13)10(18)20-8(3)7(9)14/h2H,1H3 |
InChI Key |
IJANVCPDJZHZFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C(C(=O)OC2=C1Cl)Cl)C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
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